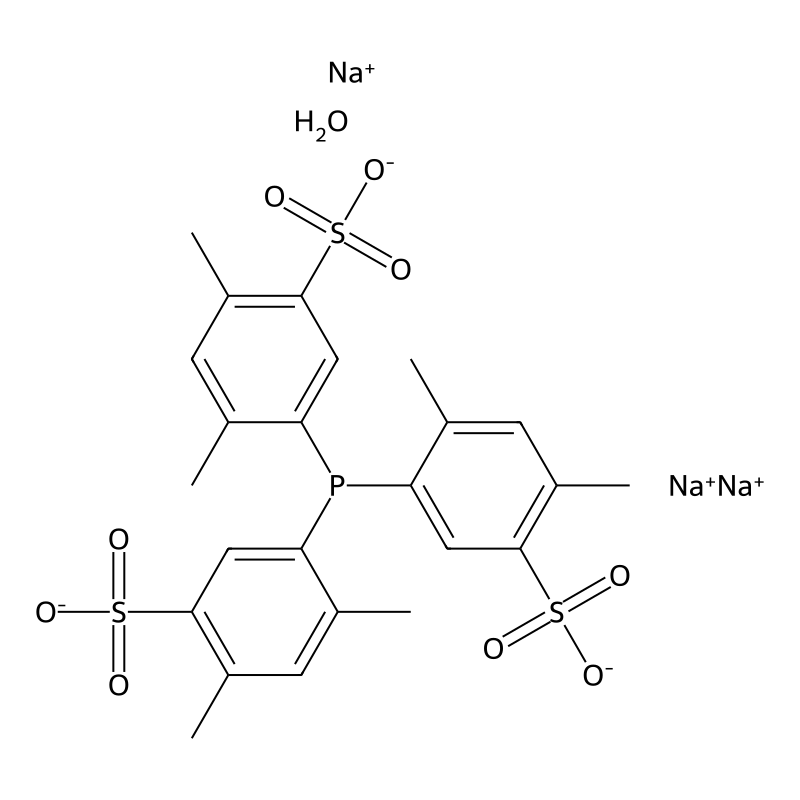

TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Development:

TXPTS's phosphorus atom and its surrounding functional groups suggest potential for use as a ligand in catalyst design. The water solubility and negatively charged sulfonate groups could make TXPTS particularly useful for homogeneous catalysis in aqueous environments. Some research has explored TXPTS's role in palladium-catalyzed reactions, but more investigation is needed to understand its full catalytic capabilities [PubChem, National Institutes of Health (.gov) - ].

Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate is a water-soluble organophosphorus compound characterized by its unique structure, which includes three sulfonated phenyl groups attached to a phosphine core. This compound is represented by the molecular formula and has a molecular weight of approximately 652.57 g/mol. It appears as a white to yellow crystalline powder and is primarily used in various chemical applications due to its solubility and reactivity .

Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate exhibits various biological activities, including potential antimicrobial properties. Its solubility in water allows it to interact effectively with biological systems. Preliminary studies suggest that it may influence cellular processes, although more extensive research is needed to fully understand its biological implications .

The synthesis of tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate typically involves the following steps:

- Preparation of Sulfonated Phenyl Compounds: The starting materials are sulfonated derivatives of 4,6-dimethylphenol.

- Phosphination: These sulfonated compounds are reacted with phosphorus trichloride or another phosphorus source under controlled conditions to form the phosphine core.

- Neutralization: The resulting phosphine is then treated with sodium hydroxide to form the trisodium salt.

- Hydration: Finally, water is added to produce the hydrated form of the compound .

This compound finds applications in various fields:

- Catalysis: It serves as a catalyst in organic synthesis reactions due to its ability to stabilize transition states.

- Biological Research: Its properties make it useful for studying cellular mechanisms and drug development.

- Material Science: Employed in creating functional materials due to its unique electronic properties .

Interaction studies have shown that tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate can interact with various biomolecules, potentially affecting enzymatic activities and cell signaling pathways. These interactions are crucial for understanding its biological effects and optimizing its use in therapeutic applications .

Several compounds share structural similarities with tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tris(2,4-dimethylphenyl)phosphine trisodium salt | Similar phosphine structure | Different substitution pattern on phenyl rings |

| Tris(phenyl)phosphine | No sulfonate groups | Lacks water solubility and functional groups |

| Triphenylphosphine | No sulfonate groups | Non-polar; less reactive in aqueous solutions |

The presence of sulfonate groups in tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate significantly enhances its solubility and reactivity compared to these similar compounds, making it particularly valuable for applications requiring high water solubility and interaction with biological systems .